3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide
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Overview
Description
3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyano group, a methoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include solvent-free reactions and the use of high-temperature conditions to facilitate the synthesis of cyanoacetanilides .
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide exerts its effects involves interactions with molecular targets and pathways. The cyano and methoxy groups play crucial roles in its reactivity and interactions with biological molecules. The compound’s ability to form hydrogen bonds and participate in nucleophilic and electrophilic reactions contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds share the cyanoacetamide moiety and are used in the synthesis of various heterocyclic compounds.
Methoxy-substituted benzamides: Compounds with methoxy groups on the benzamide structure exhibit similar chemical properties and reactivity.
Uniqueness
3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and form biologically active compounds sets it apart from other similar compounds .
Properties
IUPAC Name |
3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-9-4-3-8-15(16)17(23-2)12-20-18(21)14-7-5-6-13(10-14)11-19/h3-10,17H,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKBKXRTHBNFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CC=CC(=C2)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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